N'-(3,4-dihydroxybenzylidene)-6-methyl-2-(4-methylphenyl)-4-quinolinecarbohydrazide -

N'-(3,4-dihydroxybenzylidene)-6-methyl-2-(4-methylphenyl)-4-quinolinecarbohydrazide

Catalog Number: EVT-3867465
CAS Number:
Molecular Formula: C25H21N3O3
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N'-(3,4-Dihydroxybenzylidene)-6-methyl-2-(4-methylphenyl)-4-quinolinecarbohydrazide is a synthetic organic compound belonging to the class of hydrazones. [] It is a derivative of quinoline, a heterocyclic aromatic organic compound. [] This compound has attracted attention in scientific research for its potential biological activity, particularly its potential as an anti-cancer agent. [] Research on this compound focuses on its ability to interact with specific cellular targets and influence biological processes associated with cancer development. []

Synthesis Analysis

The synthesis of N'-(3,4-dihydroxybenzylidene)-6-methyl-2-(4-methylphenyl)-4-quinolinecarbohydrazide likely involves a condensation reaction between 6-methyl-2-(4-methylphenyl)-4-quinolinecarbohydrazide and 3,4-dihydroxybenzaldehyde. This type of reaction is common for the synthesis of hydrazones. While the provided literature does not explicitly detail the synthesis of this specific compound, several papers discuss the synthesis of related hydrazone derivatives using similar methods. [, , , , ]

Applications

Based on the provided literature, the primary scientific application of N'-(3,4-dihydroxybenzylidene)-6-methyl-2-(4-methylphenyl)-4-quinolinecarbohydrazide is in the investigation of potential anti-cancer therapies. [] Research suggests that this compound can reverse the overexpression of early markers of carcinogenesis, such as the Ha-ras oncogene and the p53 tumor suppressor gene, induced by the carcinogen 7,12-dimethylbenz[a]anthracene. [] This finding indicates the possibility of utilizing this compound to prevent the first steps of malignant transformation at a subcellular level. [] Further research is necessary to explore its effectiveness against specific cancer types, determine optimal dosages, and assess its potential for clinical translation.

(1Z)-1-(3,4-Dihydroxybenzylidene)-3,4-dihydro[1,4]oxazino[3,4-b]quinazolin-6(1H)-one

Compound Description: (1Z)-1-(3,4-Dihydroxybenzylidene)-3,4-dihydro[1,4]oxazino[3,4-b]quinazolin-6(1H)-one is a protein tyrosine kinase (PTK) inhibitor. [] In studies, it exhibited antineoplastic and chemopreventive effects by reducing the expression of Ha-ras oncogene and p53 tumor suppressor genes induced by 7,12-dimethylbenz[a]anthracene (DMBA). [] This activity was observed in the liver, lungs, bone marrow, and kidney of CBA/Ca inbred mice. []

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Compound Description: N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is another PTK inhibitor investigated for its potential antineoplastic and chemopreventive properties. [] Like (1Z)-1-(3,4-Dihydroxybenzylidene)-3,4-dihydro[1,4]oxazino[3,4-b]quinazolin-6(1H)-one, it demonstrated the ability to reduce Ha-ras and p53 gene expression induced by DMBA in various organs (liver, lungs, bone marrow, and kidney) of CBA/Ca inbred mice. []

Properties

Product Name

N'-(3,4-dihydroxybenzylidene)-6-methyl-2-(4-methylphenyl)-4-quinolinecarbohydrazide

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-6-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C25H21N3O3/c1-15-3-7-18(8-4-15)22-13-20(19-11-16(2)5-9-21(19)27-22)25(31)28-26-14-17-6-10-23(29)24(30)12-17/h3-14,29-30H,1-2H3,(H,28,31)/b26-14+

InChI Key

VCVXNYQMZLDFAG-VULFUBBASA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN=CC4=CC(=C(C=C4)O)O

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.